3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol
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Overview
Description
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol is an organic compound with a complex structure that includes an ethenyl group, a methoxyphenyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. Purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Ethenyl-1-(4-hydroxyphenyl)-3,7-dimethyloctane-1,7-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Ethenyl-1-(4-methylphenyl)-3,7-dimethyloctane-1,7-diol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-6-19(4,13-7-12-18(2,3)21)14-17(20)15-8-10-16(22-5)11-9-15/h6,8-11,17,20-21H,1,7,12-14H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSRMGLMWXGBOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(CC(C1=CC=C(C=C1)OC)O)C=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562148 |
Source
|
Record name | 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130675-16-0 |
Source
|
Record name | 3-Ethenyl-1-(4-methoxyphenyl)-3,7-dimethyloctane-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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